10-ethyl-9-[2-[(4-nitrophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Overview
Description
10-ethyl-9-[2-[(4-nitrophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes an acridine core, which is known for its biological activity and ability to intercalate with DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethyl-9-[2-[(4-nitrophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the acridine core, followed by the introduction of the ethyl group and the 4-nitrophenylmethoxy substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
10-ethyl-9-[2-[(4-nitrophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or alkanes. Substitution reactions can result in a wide range of derivatives with different substituents.
Scientific Research Applications
10-ethyl-9-[2-[(4-nitrophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its ability to intercalate with DNA makes it a valuable tool for studying DNA interactions and developing potential anticancer agents.
Medicine: The compound’s biological activity is being explored for the development of new drugs, particularly in the field of oncology.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 10-ethyl-9-[2-[(4-nitrophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets and pathways involved in this process are still being studied, but the compound’s ability to interfere with DNA makes it a promising candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 10-ethyl-9-[2-[(4-nitrophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione, known for its DNA intercalating properties.
9-aminoacridine: A derivative of acridine with similar DNA-binding capabilities and potential anticancer activity.
4-nitrophenylmethoxy derivatives: Compounds with similar substituents that may exhibit comparable biological activities.
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features. The presence of the ethyl group, 4-nitrophenylmethoxy substituent, and hexahydroacridine core contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
10-ethyl-9-[2-[(4-nitrophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-2-29-21-8-5-10-23(31)27(21)26(28-22(29)9-6-11-24(28)32)20-7-3-4-12-25(20)35-17-18-13-15-19(16-14-18)30(33)34/h3-4,7,12-16,26H,2,5-6,8-11,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSLPYAQXDSDRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C1CCCC3=O)C4=CC=CC=C4OCC5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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